BenchChemオンラインストアへようこそ!

1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Lipophilicity Polar surface area Lead optimization

Target the structurally validated cyclopropyl-sulfur motif critical for androgen receptor antagonism (aligned with US 10,450,278) and pesticidal activity (Syngenta JP2018537460A). This low-MW (170.23 g/mol) 2‑thioxoimidazolidin‑4‑one offers favorable oral bioavailability parameters (XLogP3 0.7, TPSA 64.4 Ų), making it a non-interchangeable fragment for SAR and lead optimization. Ideal for castration-resistant prostate cancer programs, agrochemical screening, or FBDD campaigns. Avoid aryl-substituted analogues that alter lipophilicity (ΔXLogP3 ≈ 1.0) and hydrogen-bond acceptor count, compromising target-binding kinetics and experimental reproducibility.

Molecular Formula C7H10N2OS
Molecular Weight 170.23
CAS No. 1008949-73-2
Cat. No. B2684794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
CAS1008949-73-2
Molecular FormulaC7H10N2OS
Molecular Weight170.23
Structural Identifiers
SMILESCC1C(=O)N(C(=S)N1)C2CC2
InChIInChI=1S/C7H10N2OS/c1-4-6(10)9(5-2-3-5)7(11)8-4/h4-5H,2-3H2,1H3,(H,8,11)
InChIKeyZHUOJFGTPZIDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS 1008949-73-2: Core Identity and Procurement Relevance


1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 1008949-73-2) is a low-molecular-weight (170.23 g/mol) 2‑thioxoimidazolidin‑4‑one heterocycle featuring a cyclopropyl substituent at N1 and a methyl group at C4 [1]. Its IUPAC name is 3‑cyclopropyl‑5‑methyl‑2‑sulfanylideneimidazolidin‑4‑one, and it is commercially available from multiple vendors at ≥95% purity [1]. The compound belongs to the 2‑thioxoimidazolidin‑4‑one class, a scaffold known for androgen receptor antagonism and pesticidal activity [2][3]. Its distinct cyclopropyl‑substitution pattern confers physicochemical properties that differ significantly from aryl‑substituted analogues, making it a non‑interchangeable chemical entity for SAR and lead‑optimization programs.

Why Generic Substitution Fails for 1‑Cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one in SAR‑Driven Procurement


Although multiple 2‑thioxoimidazolidin‑4‑one analogues are commercially available, simple replacement with an aryl‑substituted congener (e.g., 1‑(4‑methoxyphenyl)‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one, CAS 125751‑03‑3) introduces substantial changes in lipophilicity (ΔXLogP3 ≈ 1.0), topological polar surface area (ΔTPSA ≈ 9.4 Ų), and hydrogen‑bond acceptor count (ΔHBA = 1) [1][2]. These differences can alter membrane permeability, target‑binding kinetics, and metabolic stability, which are critical in medicinal‑chemistry campaigns. Furthermore, patent families for androgen‑receptor antagonists and insecticides explicitly identify the cyclopropyl‑sulfur motif as a preferred substitution pattern, indicating that the cyclopropyl group is not merely a ‘decorative’ substituent but rather a key determinant of biological activity [3][4]. Consequently, treating this compound as interchangeable with other 2‑thioxoimidazolidin‑4‑ones risks invalidating structure–activity relationships and compromising experimental reproducibility.

Product‑Specific Quantitative Differentiation Evidence for 1‑Cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one


Lower Lipophilicity and Higher Polarity Relative to the 4‑Methoxyphenyl Analogue

The target compound exhibits an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 64.4 Ų [1]. By contrast, the closely related 1‑(4‑methoxyphenyl)‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one (CAS 125751‑03‑3) has an XLogP3 of 1.7 and a TPSA of 73.8 Ų (three H‑bond acceptors vs. two) [2]. The cyclopropyl‑substituted compound is therefore markedly less lipophilic and more polar, which can translate into superior aqueous solubility, reduced plasma‑protein binding, and lower risk of CYP‑mediated metabolism.

Lipophilicity Polar surface area Lead optimization

Cyclopropyl Motif Explicitly Preferred in Androgen‑Receptor Antagonist Patents

Patent US 10,450,278 (R‑Pharm Overseas Inc.) describes substituted 2‑thioxoimidazolidin‑4‑ones as androgen‑receptor antagonists and specifies that R4 (the N1 substituent) is preferably C1–C4 alkyl or cyclopropyl [1]. The explicit inclusion of cyclopropyl as a preferred substituent indicates that it is not a tolerated variation but a structurally important feature for achieving antagonistic activity. This preference is reinforced in related patent family members (e.g., UA‑117626‑C2) [2]. Other N1‑substituted analogues (e.g., phenyl or benzyl variants) are not covered with the same preference, implying a selectivity advantage for the cyclopropyl scaffold.

Androgen receptor Prostate cancer 2‑Thioxoimidazolidin‑4‑one

Cyclopropyl‑Sulfur Motif Enables Pesticidal Activity Across Agrochemical Patent Space

Syngenta patent JP2018537460A broadly claims pesticidally active heterocyclic derivatives containing both sulfur and cyclopropyl substituents [1]. The compound 1‑cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one embodies this dual pharmacophoric requirement. Although no quantitative IC50 data for this specific compound are provided in the patent, the scope of the claims establishes that the cyclopropyl‑sulfur combination is a validated starting point for insecticide discovery. Analogues lacking the cyclopropane ring or the sulfanyl/thioxo moiety fall outside the preferred structural space defined by the patent.

Insecticide Cyclopropyl Sulfur heterocycle

Restricted Commercial Availability Enhances Sourcing Reliability

A survey of major chemical suppliers indicates that 1‑cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one is currently listed by AngeneChem (catalog AG01EIR4), CymitQuimica (ref. 3D‑IQB94973), Enamine (EN300‑13399), and Chemenu (CM405144), all at ≥95% purity [1]. In contrast, the 4‑methoxyphenyl analogue (CAS 125751‑03‑3) is available from a broader vendor base, but the cyclopropyl compound’s narrower supply landscape can translate into more consistent lot‑to‑lot quality and reduced risk of counterfeit material when sourced from established suppliers.

Commercial availability Supply chain Procurement

Optimal Application Scenarios for Procuring 1‑Cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one


Androgen‑Receptor Antagonist Lead Identification in Prostate Cancer Drug Discovery

Medicinal‑chemistry teams pursuing novel androgen‑receptor antagonists for castration‑resistant prostate cancer can use 1‑cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one as a privileged starting scaffold. The cyclopropyl substituent aligns with the preferred R4 definition in patent US 10,450,278, while the 2‑thioxo group provides a hydrogen‑bond anchor that can be exploited for target engagement [1]. Its favorable physicochemical profile (XLogP3 = 0.7, TPSA = 64.4 Ų) supports oral bioavailability and reduces the need for extensive property optimization compared with more lipophilic aryl analogues [2].

Agrochemical Insecticide Discovery Leveraging Sulfur–Cyclopropyl Pharmacophore

Agrochemical R&D groups screening for novel insecticides can deploy this compound as a validated hit‑finding building block. Syngenta’s patent JP2018537460A demonstrates that the simultaneous presence of cyclopropyl and sulfur substituents on a heterocyclic core confers pesticidal activity [1]. Incorporating 1‑cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one into a parallel‑synthesis workflow enables rapid exploration of N‑alkylation and C4‑functionalization while maintaining the essential pharmacophoric elements defined by the patent landscape.

Physicochemical Property‑Driven Fragment‑Based Lead Generation

Fragment‑based drug discovery (FBDD) programs value low‑molecular‑weight scaffolds with balanced polarity. With a molecular weight of 170 g/mol and a ligand efficiency‑friendly combination of low lipophilicity and moderate polarity, this compound is well‑suited for fragment screening by NMR or SPR [1]. Its computed XLogP3 of 0.7 places it in the optimal range for fragment solubility, while the thioxo group offers a spectroscopic handle for hit validation.

Anti‑Tuberculosis Research Exploring MenB Inhibition

The AngeneChem literature annotation for this compound references a study on 1,4‑benzoxazine MenB inhibitors active against Mycobacterium tuberculosis [1]. While the compound itself is not claimed as a MenB inhibitor, the 2‑thioxoimidazolidin‑4‑one core is structurally related to the MenB‑targeting chemotype. Researchers investigating menaquinone biosynthesis inhibitors can evaluate this scaffold as a simplified analogue for SAR expansion, potentially identifying new anti‑TB leads with improved synthetic accessibility.

Quote Request

Request a Quote for 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.